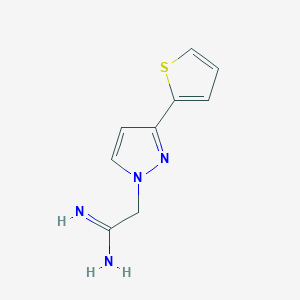
2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide
描述
2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide is a useful research compound. Its molecular formula is C9H10N4S and its molecular weight is 206.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide is a heterocyclic compound notable for its structural features, which include a thiophene ring and a pyrazole moiety. Its molecular formula is C9H10N4S, with a molecular weight of approximately 206.27 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications.
Anti-inflammatory Properties
Research indicates that compounds containing both pyrazole and thiophene rings exhibit significant anti-inflammatory properties. Specifically, this compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process. The inhibition of these enzymes can lead to reduced production of prostaglandins, thereby alleviating inflammation and associated pain.
Analgesic Effects
In addition to its anti-inflammatory activity, this compound has demonstrated analgesic effects in various preclinical studies. By modulating pain pathways, it may serve as a potential therapeutic agent for pain management.
Enzyme Inhibition Studies
Recent studies have evaluated the enzyme inhibitory activity of derivatives related to this compound. For instance, derivatives have shown promising results against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), indicating potential uses in treating neurodegenerative diseases and cancer.
Antimicrobial and Antioxidant Activities
The compound has also been investigated for its antimicrobial and antioxidant properties. Some synthesized derivatives have exhibited significant activity against various bacterial and fungal strains, as well as notable antioxidant effects that could be beneficial in preventing oxidative stress-related diseases.
Case Studies
Several studies have focused on the biological activities of this compound:
- Anti-inflammatory Study : A study demonstrated that the compound significantly reduced inflammation in animal models by inhibiting COX enzymes, suggesting its potential for developing anti-inflammatory drugs.
- Analgesic Activity : Another study reported that this compound effectively reduced pain responses in experimental models, supporting its use as an analgesic agent.
- Antimicrobial Testing : Derivatives of the compound were tested against various pathogens, showing effective inhibition rates that highlight their potential as antimicrobial agents.
Data Table of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Analgesic | Reduced pain responses in animal models | |
| Enzyme inhibition | Activity against AChE, BChE, GST | |
| Antimicrobial | Effective against bacterial and fungal strains | |
| Antioxidant | Significant antioxidant properties |
属性
IUPAC Name |
2-(3-thiophen-2-ylpyrazol-1-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c10-9(11)6-13-4-3-7(12-13)8-2-1-5-14-8/h1-5H,6H2,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAFKLJKUUGNQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















